3-Methyl-2-oxovaleric acid
3-Methyl-2-oxovaleric acid
3-methyl-2-oxovaleric acid is a 2-oxo monocarboxylic acid that is valeric acid carrying oxo- and methyl substituents at C-2 and C-3, respectively. An alpha-keto acid analogue and metabolite of isoleucine in man, animals and bacteria. Used as a clinical marker for maple syrup urine disease (MSUD). It has a role as a human metabolite. It is a 2-oxo monocarboxylic acid and a branched-chain keto acid. It is functionally related to a valeric acid. It is a conjugate acid of a 3-methyl-2-oxovalerate.
3-Methyl-2-oxovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Methyl-2-oxovaleric acid is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
3-Methyl-2-oxovaleric acid is a metabolite of isoleucine in man, animals and bacteria. It is the alpha-keto acid analogue of isoleucine. 3-Methyl-2-oxovaleric acid is produced from isoleucine by cytosolic branched chain aminotransferase 1 (EC:2.6.1.42), whereupon it is further degraded by branched chain keto acid dehydrogenase E1 to 2-Methyl-1-hydroxybutyl-ThPP. It is used as a clinical marker for maple syrup urine disease (MSUD). MSUD is caused by a deficiency of the branched-chain -keto acid dehydrogenase compex resulting in an accumulation of branched-chain amino acids and the corresponding -keto-and -hydroxy acids in blood, urine and cerebrospinal fluid causing neurological damage and mental retardation.
3-Methyl-2-oxovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Methyl-2-oxovaleric acid is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
3-Methyl-2-oxovaleric acid is a metabolite of isoleucine in man, animals and bacteria. It is the alpha-keto acid analogue of isoleucine. 3-Methyl-2-oxovaleric acid is produced from isoleucine by cytosolic branched chain aminotransferase 1 (EC:2.6.1.42), whereupon it is further degraded by branched chain keto acid dehydrogenase E1 to 2-Methyl-1-hydroxybutyl-ThPP. It is used as a clinical marker for maple syrup urine disease (MSUD). MSUD is caused by a deficiency of the branched-chain -keto acid dehydrogenase compex resulting in an accumulation of branched-chain amino acids and the corresponding -keto-and -hydroxy acids in blood, urine and cerebrospinal fluid causing neurological damage and mental retardation.
Brand Name:
Vulcanchem
CAS No.:
1460-34-0
VCID:
VC20955446
InChI:
InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
SMILES:
CCC(C)C(=O)C(=O)O
Molecular Formula:
C6H10O3
Molecular Weight:
130.14 g/mol
3-Methyl-2-oxovaleric acid
CAS No.: 1460-34-0
Cat. No.: VC20955446
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-methyl-2-oxovaleric acid is a 2-oxo monocarboxylic acid that is valeric acid carrying oxo- and methyl substituents at C-2 and C-3, respectively. An alpha-keto acid analogue and metabolite of isoleucine in man, animals and bacteria. Used as a clinical marker for maple syrup urine disease (MSUD). It has a role as a human metabolite. It is a 2-oxo monocarboxylic acid and a branched-chain keto acid. It is functionally related to a valeric acid. It is a conjugate acid of a 3-methyl-2-oxovalerate. 3-Methyl-2-oxovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 3-Methyl-2-oxovaleric acid is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available. 3-Methyl-2-oxovaleric acid is a metabolite of isoleucine in man, animals and bacteria. It is the alpha-keto acid analogue of isoleucine. 3-Methyl-2-oxovaleric acid is produced from isoleucine by cytosolic branched chain aminotransferase 1 (EC:2.6.1.42), whereupon it is further degraded by branched chain keto acid dehydrogenase E1 to 2-Methyl-1-hydroxybutyl-ThPP. It is used as a clinical marker for maple syrup urine disease (MSUD). MSUD is caused by a deficiency of the branched-chain -keto acid dehydrogenase compex resulting in an accumulation of branched-chain amino acids and the corresponding -keto-and -hydroxy acids in blood, urine and cerebrospinal fluid causing neurological damage and mental retardation. |
|---|---|
| CAS No. | 1460-34-0 |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | 3-methyl-2-oxopentanoic acid |
| Standard InChI | InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) |
| Standard InChI Key | JVQYSWDUAOAHFM-UHFFFAOYSA-N |
| SMILES | CCC(C)C(=O)C(=O)O |
| Canonical SMILES | CCC(C)C(=O)C(=O)O |
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